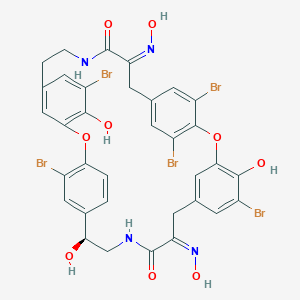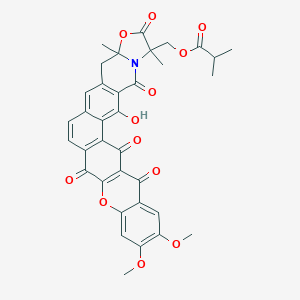
3,5-Dinitrobenzyloxyamine hydrochloride
Overview
Description
3,5-Dinitrobenzyloxyamine hydrochloride, also known as DNBA, is a chemical compound of significant interest in scientific research . It is derived from nitrobenzene, a prevalent industrial chemical . The compound has a molecular weight of 249.61 and a molecular formula of C7H7N3O5•HCl .
Synthesis Analysis
3,5-Dinitrobenzyloxyamine hydrochloride has been thoroughly synthesized and investigated for its exceptional characteristics and diverse applications across multiple research domains . It has served as a valuable reagent in the synthesis of various organic compounds, including peptides and nucleotides .Molecular Structure Analysis
The molecular structure of 3,5-Dinitrobenzyloxyamine hydrochloride is represented by the formula C7H8ClN3O5 . It has a monoisotopic mass of 249.015244 Da .Chemical Reactions Analysis
3,5-Dinitrobenzyloxyamine hydrochloride has been used extensively in chemical reactions. Notably, it has been employed as a fluorescent probe, enabling the detection of proteins and other vital biomolecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dinitrobenzyloxyamine hydrochloride include a molecular weight of 249.61 and a molecular formula of C7H8ClN3O5 . It is a solid substance .Scientific Research Applications
Antituberculosis Agents
3,5-Dinitrobenzyloxyamine hydrochloride has been involved in the development of new classes of antituberculosis agents. Notably, derivatives of this compound demonstrated exceptional in vitro activity against various Mycobacterium tuberculosis strains. These compounds showed selective antimycobacterial effects without activity against other bacteria or fungi. They also exhibited low in vitro toxicities and no mutagenic activity, making them noteworthy for further investigation as potential antituberculosis agents (Karabanovich et al., 2016).
Antimicrobial and Anti-Proliferative Potential
A study evaluated the antimicrobial and anti-proliferative activities of derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid. These compounds showed significant antimicrobial activity against Gram-positive bacterial and fungal cells. Additionally, they exhibited anti-proliferative activity on HCT8 cells, indicating potential use in anti-tumoral applications (Zarafu, 2020).
Photodegradation Studies
Benzydamine hydrochloride, a related compound, was studied for its photodegradation properties. It's significant as it provides insights into the behavior of related compounds, including 3,5-Dinitrobenzyloxyamine hydrochloride, under light exposure. These studies contribute to understanding the stability and appropriate handling conditions for such compounds (Vargas et al., 1993).
Neuroprotective Effects
The neuroprotective effects of compounds related to 3,5-Dinitrobenzyloxyamine hydrochloride, such as methylenedioxyamphetamine, have been studied. These studies have provided valuable insights into the potential neuroprotective or neurotoxic effects of similar compounds, influencing research on neurodegenerative diseases and brain health (Harvey et al., 1993).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of related compounds have been explored to assess their potential medical and therapeutic applications. This includes understanding their chemical properties, stability, and reactivity, which is crucial for developing new pharmaceuticals (Ikuta et al., 1987).
Safety And Hazards
3,5-Dinitrobenzyloxyamine hydrochloride is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection. If swallowed, the mouth should be rinsed without inducing vomiting .
Future Directions
3,5-Dinitrobenzyloxyamine hydrochloride continues to be a compound of interest in scientific research due to its diverse applications. Its use as a building block in the synthesis of various organic compounds and as a fluorescent probe for the detection of proteins and other biomolecules suggests potential future directions in these research domains .
properties
IUPAC Name |
O-[(3,5-dinitrophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5.ClH/c8-15-4-5-1-6(9(11)12)3-7(2-5)10(13)14;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEHSFDESUDUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585936 | |
| Record name | O-[(3,5-Dinitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrobenzyloxyamine hydrochloride | |
CAS RN |
127312-04-3 | |
| Record name | O-[(3,5-Dinitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















